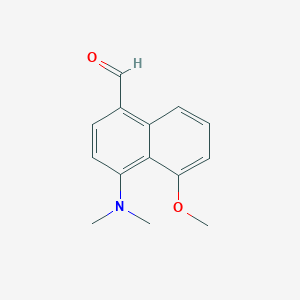

4-(dimethylamino)-5-methoxy-1-naphthaldehyde

Descripción general

Descripción

4-(dimethylamino)-5-methoxy-1-naphthaldehyde, also known as DMAN, is a chemical compound that has gained attention in the scientific community due to its unique properties. DMAN is a fluorescent dye that is commonly used in biochemical and physiological research. In

Aplicaciones Científicas De Investigación

Chemical Transformations and Reactions

4-(dimethylamino)-5-methoxy-1-naphthaldehyde has been involved in various chemical transformations. For instance, 1-hydroxymethyl and 1-alkoxymethylnaphthalenes containing dimethylamino and methoxy groups react with acids to form carbocations, which can further react to produce oligomerization, dehydrogenation, or dinaphthylmethane products. Interestingly, some reactions lead to the formation of cyclohexadienone spiro derivatives in small yields (Vinogradova et al., 2006).

Fluorescence Quenching and Interaction Studies

Studies have investigated the fluorescence quenching of highly fluorescence donor-π-acceptor dyes by silver nanoparticles and anionic surfactants in liquid stages. For instance, a compound prepared through multicomponent one-pot reactions exhibited interaction with colloidal silver nanoparticles, showing fluorescence quenching behaviors in different solvents. This finding is crucial for understanding the interaction dynamics of such complex systems (Khan & Asiri, 2016).

Air Monitoring Applications

The compound has also been used in air monitoring applications. Specifically, it's been a part of hydrazine reagents used for determining aldehydes in air samples. Test tubes coated with such reagents have been used to monitor carbonyls in the air, with detection performed by UV-visible and fluorescence spectroscopy. This indicates its potential application in environmental monitoring and assessment (Kempter et al., 2002).

Photophysical Properties

The photophysical properties of 4-(dimethylamino)-5-methoxy-1-naphthaldehyde derivatives have also been a subject of research. Studies on radiationless transitions of these derivatives, including their methoxy derivatives, have revealed interesting findings regarding internal conversion rates and the influence of methoxy substitution on these rates. These insights are beneficial for applications in photochemistry and designing molecules with desired photophysical behaviors (Takehira et al., 2005).

Chemical Synthesis and Antimicrobial Activity

Additionally, 4-(dimethylamino)-5-methoxy-1-naphthaldehyde and its derivatives have been synthesized for various purposes, including antimicrobial applications. For instance, a series of analogues were prepared and screened for antimicrobial activity, revealing that some compounds exhibited significant activities against various bacterial strains. This underscores the potential of these compounds in developing new antimicrobial agents (Yadav et al., 2017).

Propiedades

IUPAC Name |

4-(dimethylamino)-5-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-15(2)12-8-7-10(9-16)11-5-4-6-13(17-3)14(11)12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPRPEKFUIJGHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C(=C(C=C1)C=O)C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dimethylamino-5-methoxy 1-naphthaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)

![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)

![N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)

![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)

![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)

![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)

![2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803559.png)